N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves reactions of dimethylaminomethylene compounds with various dinucleophiles, leading to high yields of pyrimidinecarboxylic acids and their esters. For example, Schenone et al. (1990) described the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates through reactions of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, yielding esters that were hydrolyzed to corresponding carboxylic acids and then converted to pyrimidinamines and pyrimidines (Schenone, Sansebastiano, & Mosti, 1990).
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives, including possible analogs of the target compound, have been explored through crystallographic and molecular mechanics calculations. Hudson et al. (1987) determined the structures of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, revealing intramolecular hydrogen bonds and suggesting flexibility in the system that could influence interactions with DNA (Hudson, Kuroda, Denny, & Neidle, 1987).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrimidine derivatives can be influenced by their structural features. The formation of hydrogen-bonded ribbons and the impact of substituents on molecular conformation and interaction potential are critical aspects of their chemistry. Studies like those conducted by Trilleras et al. (2008) on substituted pyrimidine compounds highlight the importance of hydrogen bonding in determining the solid-state structure and potential intermolecular interactions (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-4-16-19-9-12(10-20-16)17(23)21-11-15(22(2)3)13-7-5-6-8-14(13)18/h5-10,15H,4,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNAPSOKQHAWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCC(C2=CC=CC=C2Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide |
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